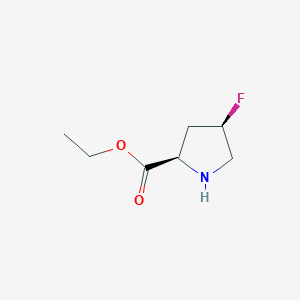
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound is a potent and selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids such as THC.
作用机制
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide acts as a competitive antagonist of the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide inhibits the effects of cannabinoids on the central nervous system, including the psychoactive effects of THC. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to inhibit the activity of the CB2 receptor, although with much lower potency than the CB1 receptor.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have several biochemical and physiological effects in various animal models and cell culture systems. For example, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to reduce food intake and body weight in obese mice, suggesting a potential role in the treatment of obesity. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several advantages as a tool compound for scientific research. It is a highly selective and potent antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system in vitro and in vivo. Additionally, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans.
However, there are also several limitations to the use of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in scientific research. One limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous cannabinoids. Additionally, the effects of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide may vary depending on the species, strain, and age of the animal model used. Finally, the use of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in humans is currently limited due to regulatory restrictions and safety concerns.
未来方向
There are several future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide and the endocannabinoid system. One direction is to further explore the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in various diseases, including obesity, diabetes, and neurological disorders. Another direction is to investigate the role of the endocannabinoid system in cancer and the potential use of CB1 receptor antagonists such as N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in cancer therapy. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in scientific research and potentially in clinical practice.
合成方法
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves several steps, including the reaction of 1-methylindole-3-acetic acid with cyclopentanone in the presence of a Lewis acid catalyst to form a cyclopentylidene intermediate. This intermediate is then reduced with sodium borohydride to form the cyclopentanol derivative, which is subsequently protected with a tert-butyldimethylsilyl group. The protected cyclopentanol is then reacted with 4-chloromethyl-3-methoxyphenylacetyl chloride to form the final product, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide.
科学研究应用
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been extensively used as a tool compound in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological functions, including pain, inflammation, appetite, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in several diseases, including obesity, diabetes, and neurological disorders.
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19-9-11(14-4-2-3-5-15(14)19)7-17(22)18-13-6-12(10-20)16(21)8-13/h2-5,9,12-13,16,20-21H,6-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWANSIOHSGWLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



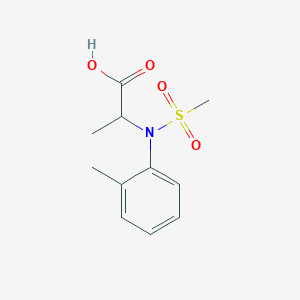
![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)
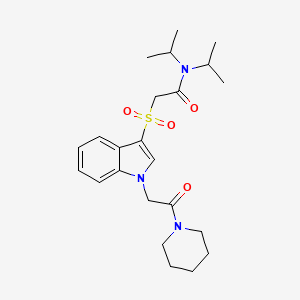
![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)
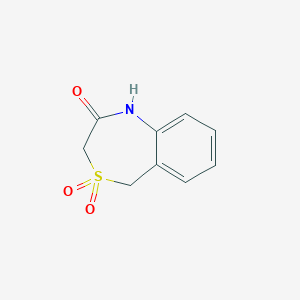
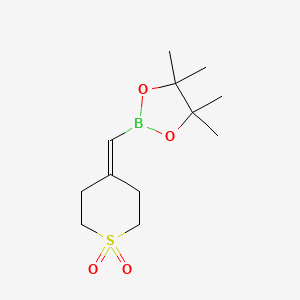


![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004278.png)
